Cas no 642956-51-2 (N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide)

N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide is a thiourea derivative featuring a thiophene-2-carboxamide core and a 4-ethoxyphenyl substituent. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds with applications in pharmaceuticals and agrochemicals. Its structural framework combines electron-rich thiophene and ethoxyphenyl moieties, which may enhance reactivity in nucleophilic or electrophilic substitution reactions. The thiourea functional group offers chelating properties, making it useful in coordination chemistry or catalysis. The compound's stability under standard conditions and solubility in common organic solvents facilitate its handling in laboratory settings. Further research may explore its biological activity, given the pharmacological relevance of analogous thiourea derivatives.
N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide structure
642956-51-2 structure
Product Name:N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide
CAS No:642956-51-2
MF:C14H14N2O2S2
MW:306.403160572052
MDL:MFCD00245783
CID:5224754
Update Time:2025-10-18

N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide
    • MDL: MFCD00245783
    • Inchi: 1S/C14H14N2O2S2/c1-2-18-11-7-5-10(6-8-11)15-14(19)16-13(17)12-4-3-9-20-12/h3-9H,2H2,1H3,(H2,15,16,17,19)
    • InChI Key: AESIAFZXRYGYIP-UHFFFAOYSA-N
    • SMILES: C1(C(NC(=S)NC2=CC=C(OCC)C=C2)=O)SC=CC=1

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N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:642956-51-2)N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide
Order Number:A1169402
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:14
Price ($):286.0/224.0
Email:sales@amadischem.com

Additional information on N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide

Recent Advances in the Study of N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide (CAS: 642956-51-2)

N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide (CAS: 642956-51-2) is a thiourea derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiophene-carboxamide scaffold, has shown promising potential in various therapeutic applications, particularly as an inhibitor of specific enzymatic pathways. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic efficacy in disease models.

The synthesis of N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide involves a multi-step process, starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-ethoxyphenyl isothiocyanate in the presence of a base to yield the final product. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further biological evaluation.

In terms of biological activity, N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide has demonstrated potent inhibitory effects against a range of enzymes, including carbonic anhydrases and protein kinases. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition of carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumor cells. The study highlighted its potential as an anticancer agent, with in vitro assays showing significant reduction in tumor cell proliferation at micromolar concentrations.

Further research has explored the compound's pharmacokinetic properties. A recent preclinical study evaluated its bioavailability, metabolic stability, and tissue distribution in rodent models. The results indicated moderate oral bioavailability and favorable metabolic stability, suggesting its suitability for further development as an oral therapeutic agent. However, challenges such as solubility and off-target effects remain to be addressed in future studies.

The therapeutic potential of N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide extends beyond oncology. Preliminary studies have investigated its anti-inflammatory and antimicrobial properties. For instance, a 2022 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy in suppressing pro-inflammatory cytokines in macrophage models, suggesting potential applications in inflammatory diseases. Additionally, its thiourea moiety has been linked to antimicrobial activity against Gram-positive bacteria, opening avenues for its use in infectious disease treatment.

Despite these promising findings, several gaps in knowledge remain. The exact molecular interactions between N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide and its target enzymes require further elucidation through structural biology approaches. Moreover, comprehensive toxicological studies are needed to assess its safety profile before clinical translation. Future research directions may include the development of analogs with improved potency and selectivity, as well as combination therapies to enhance its therapeutic efficacy.

In conclusion, N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide (CAS: 642956-51-2) represents a versatile scaffold with broad therapeutic potential. Recent studies have shed light on its biological activities, pharmacokinetics, and possible applications in oncology, inflammation, and infectious diseases. Continued research efforts will be crucial to fully realize its clinical potential and address existing challenges in its development.

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Amadis Chemical Company Limited
(CAS:642956-51-2)N-[(4-ethoxyphenyl)carbamothioyl]thiophene-2-carboxamide
A1169402
Purity:99%/99%
Quantity:10g/5g
Price ($):286.0/224.0
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